molecular formula C11H9NO3 B1311043 (2-Phenyl-1,3-oxazol-4-yl)acetic acid CAS No. 22086-89-1

(2-Phenyl-1,3-oxazol-4-yl)acetic acid

Cat. No. B1311043
CAS RN: 22086-89-1
M. Wt: 203.19 g/mol
InChI Key: GHGUBEHGXLMGTM-UHFFFAOYSA-N
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Description

“(2-Phenyl-1,3-oxazol-4-yl)acetic acid” is a chemical compound with the molecular formula C11H9NO3 . It has a molecular weight of 203.2 g/mol . The compound is typically in the form of a powder .


Molecular Structure Analysis

The IUPAC name for this compound is "2-(2-phenyl-1,3-oxazol-4-yl)acetic acid" . The InChI code is "InChI=1S/C11H9NO3/c13-10(14)6-9-7-15-11(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14)" . The Canonical SMILES representation is "C1=CC=C(C=C1)C2=NC(=CO2)CC(=O)O" .


Physical And Chemical Properties Analysis

“(2-Phenyl-1,3-oxazol-4-yl)acetic acid” has a melting point of 152-155°C . It has a XLogP3-AA value of 1.5, indicating its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . The topological polar surface area is 63.3 Ų .

Mechanism of Action

The mechanism of action for “(2-Phenyl-1,3-oxazol-4-yl)acetic acid” is not specified in the retrieved data. Oxazole derivatives can have various biological activities, but the specific actions depend on the exact structure and functional groups present .

Safety and Hazards

This compound is associated with some safety hazards. It can cause skin irritation and may be harmful if absorbed through the skin . Ingestion may cause irritation of the digestive tract and may be harmful if swallowed . Inhalation can cause respiratory tract irritation and may be harmful if inhaled .

Future Directions

The future directions for the study and application of “(2-Phenyl-1,3-oxazol-4-yl)acetic acid” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Oxazole derivatives are a significant area of research in medicinal chemistry due to their diverse biological activities .

properties

IUPAC Name

2-(2-phenyl-1,3-oxazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-10(14)6-9-7-15-11(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGUBEHGXLMGTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CO2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427954
Record name (2-phenyl-1,3-oxazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Phenyl-1,3-oxazol-4-yl)acetic acid

CAS RN

22086-89-1
Record name (2-phenyl-1,3-oxazol-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-phenyl-1,3-oxazol-4-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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